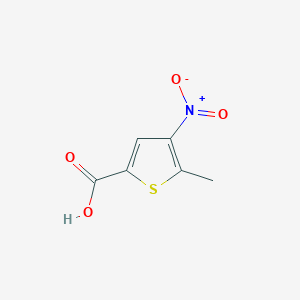

5-Methyl-4-nitrothiophene-2-carboxylic acid

Description

5-Methyl-4-nitrothiophene-2-carboxylic acid (CAS: 36050-35-8) is a nitro-substituted thiophene derivative with a carboxylic acid functional group at position 2 and a methyl group at position 5 (ChemSpider ID: 11326034) . It is structurally characterized by its electron-withdrawing nitro group at position 4, which influences its reactivity and biological interactions. This compound is commercially available (e.g., Sigma-Aldrich) and has been utilized in studies targeting Mycobacterium tuberculosis inhibition, where its activation by EthA enzyme enhances bactericidal activity . Its molecular formula is C₆H₅NO₄S, with a molecular weight of 187.17 g/mol (calculated based on isotopic composition).

Propriétés

IUPAC Name |

5-methyl-4-nitrothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO4S/c1-3-4(7(10)11)2-5(12-3)6(8)9/h2H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUDBBNDAVUUGEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(S1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30389350 | |

| Record name | 5-methyl-4-nitrothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36050-35-8 | |

| Record name | 5-methyl-4-nitrothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-4-nitrothiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

A key step in the synthesis is the introduction of the nitro group at the 4-position of 5-methylthiophene-2-carboxylic acid. This is typically achieved by electrophilic aromatic substitution using fuming nitric acid in the presence of acetic anhydride at low temperatures.

-

- Fuming nitric acid (3 equivalents) is added dropwise to acetic anhydride (5 equivalents) at approximately -20 °C.

- 5-Methylthiophene-2-carboxylic acid (1 equivalent) is then added portion-wise to the cooled mixture.

- The reaction mixture is stirred in an ice bath at 0 °C for 1.5 hours.

- The reaction is quenched by pouring into ice, precipitating the nitro-substituted product.

-

- The crude 5-Methyl-4-nitrothiophene-2-carboxylic acid precipitate is filtered off with a yield of approximately 66%.

- Further purification can be achieved by recrystallization or conversion to methyl ester derivatives for characterization and handling.

| Reagent | Equivalents | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|

| Fuming nitric acid | 3 | -20 to 0 | 1.5 hours | 66 |

| Acetic anhydride | 5 | -20 to 0 | ||

| 5-Methylthiophene-2-carboxylic acid | 1 |

This nitration method is adapted from a synthesis reported for methyl 5-methyl-4-nitrothiophene-2-carboxylate, which is closely related to the acid form.

Oxidation of 5-Nitro-2-formylthiophene to 5-Nitrothiophene-2-carboxylic Acid

Although this method is for 5-nitrothiophene-2-carboxylic acid, it provides insight into oxidation strategies applicable to thiophene derivatives.

-

- 5-Nitro-2-formylthiophene is suspended in a mixture of sodium acetate, acetic acid, and water.

- Bromine is added dropwise at 40 °C, and the mixture is heated to 80 °C for 1 hour.

- The reaction mixture is then poured into ice water acidified with hydrochloric acid and extracted with ether.

- The crude product is recrystallized from a heptane/dichloroethane mixture.

-

- Crude yield: 98.5%

- Pure product yield: 81%

- Melting point: 161 °C

| Reagent | Amount (mol) | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|

| 5-Nitro-2-formylthiophene | 0.1 | 40 to 80 | 1 hour | 81 (pure) |

This oxidation method demonstrates the use of hypohalides generated in situ for aldehyde to acid conversion in thiophene systems.

Esterification to Methyl 5-Methyl-4-nitrothiophene-2-carboxylate

Esterification is often used to facilitate purification and characterization.

-

- The nitro-substituted acid is dissolved in methanol.

- Concentrated sulfuric acid (1.4 equivalents) is added at room temperature.

- The mixture is refluxed overnight.

- After removal of volatiles, the residue is extracted with ethyl acetate, washed, dried, and concentrated.

-

- Approximately 98% yield of methyl ester.

-

- $$ ^1H $$-NMR (400 MHz, CDCl3): δ 8.21 (1H, s), 3.93 (3H, s), 2.85 (3H, s)

This esterification method is a standard Fischer esterification adapted for this compound.

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nitration | 5-Methylthiophene-2-carboxylic acid | Fuming HNO3, Ac2O, -20 to 0 °C, 1.5 h | This compound | 66 | Electrophilic aromatic substitution |

| Oxidation (related) | 5-Nitro-2-formylthiophene | NaOAc, AcOH, Br2, 40-80 °C, 1 h | 5-Nitrothiophene-2-carboxylic acid | 81 (pure) | Hypohalide oxidation |

| Esterification | This compound | MeOH, H2SO4, reflux overnight | Methyl 5-Methyl-4-nitrothiophene-2-carboxylate | 98 | Fischer esterification |

- The nitration step requires careful temperature control to avoid over-nitration or decomposition.

- The oxidation method using hypohalides is efficient for converting aldehydes to carboxylic acids in thiophene derivatives, providing high yields and purity.

- Esterification facilitates handling and purification but requires removal of acid catalysts to prevent hydrolysis.

- The presence of electron-withdrawing nitro groups influences reactivity and stability, necessitating mild reaction conditions.

- Purification typically involves recrystallization from mixed solvents such as heptane/dichloroethane or extraction with organic solvents.

The preparation of this compound involves a multi-step synthetic approach primarily centered on selective nitration of 5-methylthiophene-2-carboxylic acid, followed by oxidation and optional esterification. The nitration using fuming nitric acid and acetic anhydride at low temperature is the key step to introduce the nitro group at the 4-position. Oxidation methods adapted from related thiophene derivatives provide efficient routes to the carboxylic acid functionality. These methods are supported by high yields and reproducibility, making them suitable for research and industrial applications.

Analyse Des Réactions Chimiques

Types of Reactions

5-Methyl-4-nitrothiophene-2-carboxylic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols.

Oxidation: Potassium permanganate, sulfuric acid.

Major Products Formed

Reduction: 5-Methyl-4-aminothiophene-2-carboxylic acid.

Substitution: Various substituted thiophene derivatives.

Oxidation: 5-Carboxy-4-nitrothiophene-2-carboxylic acid.

Applications De Recherche Scientifique

Pharmaceutical Applications

The compound has been studied for its potential pharmacological activities. Thiophene derivatives are known for their anti-inflammatory and analgesic properties. Research indicates that compounds similar to 5-methyl-4-nitrothiophene-2-carboxylic acid exhibit significant biological activity against various diseases, including cancer and bacterial infections.

Case Study: Anti-inflammatory Activity

A study published in the Journal of Medicinal Chemistry investigated the anti-inflammatory effects of thiophene derivatives. The results demonstrated that certain modifications to the thiophene ring could enhance the compound's efficacy as an anti-inflammatory agent, suggesting a pathway for drug development based on this compound .

Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis. It can be utilized to synthesize more complex molecules, including pharmaceuticals and agrochemicals.

Table: Synthetic Routes Involving this compound

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ at 0-5°C | 67 |

| Esterification | Alcoholic medium with acid catalyst | 85 |

| Coupling Reactions | Pd-catalyzed reactions | 75 |

Materials Science

The compound's unique electronic properties make it suitable for applications in materials science, particularly in the development of organic semiconductors and photovoltaic devices. Its ability to form stable films can be exploited in organic light-emitting diodes (OLEDs) and organic solar cells.

Case Study: Photovoltaic Applications

Research conducted at a leading university demonstrated that incorporating this compound into polymer blends improved the efficiency of solar cells by enhancing charge transfer properties . This finding highlights its potential role in renewable energy technologies.

Mécanisme D'action

The mechanism of action of 5-Methyl-4-nitrothiophene-2-carboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial effects .

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

The following table summarizes key structural and functional analogues of 5-methyl-4-nitrothiophene-2-carboxylic acid, highlighting substituents, synthesis routes, and biological activities:

Physicochemical Properties

| Property | This compound | 5-Nitrothiophene-2-carboxylic acid | 5-Chloro-4-nitrothiophene-2-carboxylic acid |

|---|---|---|---|

| Molecular Weight (g/mol) | 187.17 | 173.12 | 207.62 |

| LogP | ~1.2 (estimated) | ~0.8 | ~1.5 |

| Solubility | Moderate in DMSO | High in polar solvents | Low in aqueous media |

Activité Biologique

5-Methyl-4-nitrothiophene-2-carboxylic acid is an organic compound characterized by its thiophene ring structure, which incorporates a methyl group and a nitro group. This unique arrangement contributes to its significant biological activities, particularly as an inhibitor of RNA polymerase, making it a candidate for antiviral drug development. This article delves into the compound's biological properties, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₅N₁O₄S. The presence of the carboxylic acid functional group enhances its solubility and reactivity compared to its ester derivatives, such as methyl 5-methyl-4-nitrothiophene-2-carboxylate. The structural features are summarized in the following table:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C₆H₅N₁O₄S | Contains a carboxylic acid instead of an ester |

| Methyl 5-methyl-4-nitrothiophene-2-carboxylate | C₇H₇N₁O₄S | Exhibits notable biological activity as an RNA polymerase inhibitor |

Research indicates that this compound acts primarily as an RNA polymerase inhibitor . It binds to the active site of RNA polymerase, disrupting its function and subsequently inhibiting viral replication processes. This mechanism is crucial for developing antiviral therapies aimed at various pathogens that rely on RNA polymerase for replication.

Antiviral Properties

The compound has shown promise in inhibiting the replication of viruses. Its activity stems from its ability to selectively target RNA polymerase in different viral strains, which is vital for antiviral drug development. Studies have demonstrated that derivatives of this compound can significantly reduce viral loads in infected cells .

Antimicrobial Activity

In addition to its antiviral properties, this compound exhibits antimicrobial activity against multidrug-resistant strains of bacteria. For instance, derivatives containing similar structural features have been effective against Staphylococcus aureus, including strains resistant to common antibiotics . The nitro group can undergo bioreduction within bacterial cells, leading to the formation of reactive intermediates that exert antimicrobial effects.

Case Studies and Research Findings

- Antiviral Efficacy : A study focusing on the antiviral properties of thiophene derivatives found that compounds similar to this compound significantly inhibited viral replication in vitro. The mechanism was attributed to the inhibition of RNA polymerase activity.

- Antimicrobial Activity : Another research effort evaluated various nitrothiophene derivatives against multidrug-resistant Staphylococcus aureus. The results indicated that certain analogs demonstrated potent antibacterial effects, highlighting the potential for developing new treatments for resistant infections .

- In Vivo Studies : Further investigations into the pharmacokinetics and toxicology of these compounds are ongoing, with preliminary results suggesting favorable profiles for therapeutic use. These studies aim to elucidate the safety and efficacy of using this compound in clinical settings .

Q & A

Q. What are the recommended synthetic routes for 5-methyl-4-nitrothiophene-2-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nitration of a methyl-substituted thiophene precursor followed by oxidation to the carboxylic acid. Automated batch-flow hybrid systems (e.g., as described for analogous thiophenes) can enhance regioselectivity and yield . Key steps include:

- Nitration : Use mixed nitric-sulfuric acid under controlled temperatures (0–5°C) to minimize byproducts like over-nitrated derivatives.

- Oxidation : Potassium permanganate or RuO₂ in acidic/alkaline conditions converts methyl esters or alcohol intermediates to carboxylic acids .

- Characterization : Confirm regiochemistry via -NMR (e.g., nitro group deshields adjacent protons) and IR spectroscopy (C=O stretch at ~1700 cm⁻¹) .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : - and -NMR to verify substitution patterns (e.g., nitro group at C4, methyl at C5). For example, the methyl group at C5 appears as a singlet (~δ 2.5 ppm) .

- IR : Peaks at ~1530 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric NO₂ stretch) confirm nitro group presence .

- HPLC/MS : Use reverse-phase HPLC with a C18 column and ESI-MS to assess purity and molecular ion ([M-H]⁻ at m/z 202.18) .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group at the 4-position influence the reactivity of the thiophene ring in cross-coupling reactions?

- Methodological Answer : The nitro group deactivates the thiophene ring, reducing electrophilic substitution reactivity but directing incoming electrophiles to the less hindered C3 position. For Suzuki-Miyaura couplings:

- Catalyst Optimization : Use Pd(PPh₃)₄ with aryl boronic acids in THF/water (3:1) at 80°C. The nitro group stabilizes the transition state via resonance, improving coupling efficiency at C3 .

- Competing Pathways : Monitor for decarboxylation under basic conditions (e.g., use milder bases like K₂CO₃ instead of NaOH) .

Q. What strategies mitigate competing side reactions (e.g., decarboxylation or ring-opening) during functionalization of this compound?

- Methodological Answer :

- Protection of Carboxylic Acid : Convert to methyl esters (via SOCl₂/MeOH) before reactions requiring strong bases or high temperatures .

- Temperature Control : Maintain reactions below 60°C to prevent nitro group reduction or decarboxylation.

- Additives : Use radical inhibitors (e.g., BHT) in halogenation reactions to suppress ring-opening .

Q. How can computational modeling predict the regioselectivity of nitration in methyl-substituted thiophene derivatives?

- Methodological Answer :

- DFT Calculations : Compute Fukui indices to identify electrophilic susceptibility. For 5-methylthiophene-2-carboxylic acid, the C4 position shows higher electrophilicity due to methyl’s inductive effect .

- Solvent Effects : Simulate nitration in polar aprotic solvents (e.g., DCE) to match experimental yields. Correlate HOMO-LUMO gaps with observed regiochemistry .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points or spectral data for derivatives of this compound?

- Methodological Answer :

- Purity Assessment : Re-crystallize samples from ethanol/water (9:1) and compare melting points with literature (e.g., methyl ester derivatives: 103–105°C vs. 140–141°C in conflicting reports) .

- Isotopic Labeling : Use -labeled nitro precursors to confirm NMR assignments and rule out impurities .

Applications in Research

Q. What role does this compound play in designing bioactive molecules or materials?

- Methodological Answer :

- Pharmacophores : The nitro group enhances electron-deficient character, making it a candidate for protease inhibitors (e.g., via hydrogen bonding with active sites) .

- Polymer Chemistry : Incorporate into conjugated polymers (e.g., via electropolymerization) for optoelectronic materials. The nitro group lowers LUMO levels, improving electron transport .

Experimental Design

Q. How to design a scalable synthesis protocol for gram-scale production while maintaining regiochemical purity?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.